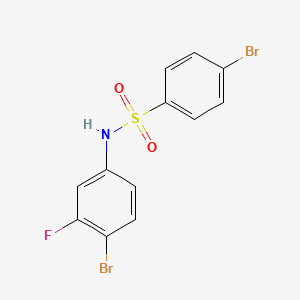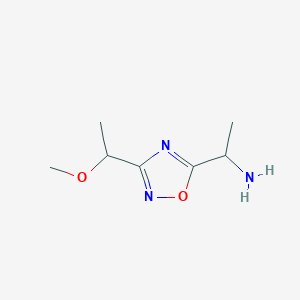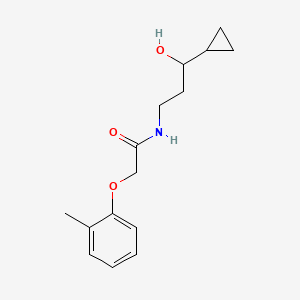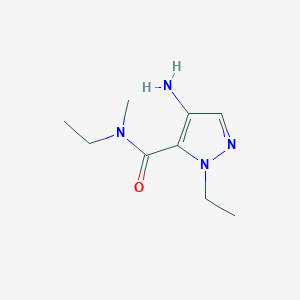
4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties . This compound is characterized by the presence of bromine and fluorine atoms attached to the phenyl rings, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Sulfonamides, the class of compounds to which it belongs, are known to have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, and anticancer physiological activities .
Mode of Action
The compound has been shown to have a certain nucleophilic reactivity and a high chemical stability , which may contribute to its interaction with its targets.
Biochemical Pathways
Sulfonamides, in general, are known to interfere with bacterial folic acid synthesis, which is crucial for dna replication .
Result of Action
Sulfonamides are known to have a wide range of physiological activities, including antitumor, antidiabetic, antiviral, and anticancer effects .
Preparation Methods
The synthesis of 4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. The process begins with the preparation of the corresponding sulfonyl chloride, which is then reacted with the appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives. Reagents such as hydrogen peroxide or potassium permanganate are commonly used for these reactions.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antibacterial and antitumor properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound lacks the additional bromine atom, which can influence its chemical reactivity and biological activity.
4-bromo-3-(trifluoromethyl)benzenesulfonamide: This compound contains a trifluoromethyl group instead of a fluorine atom, which can affect its chemical properties and biological activities.
4-bromo-3-fluorobenzonitrile: This compound contains a nitrile group instead of a sulfonamide moiety, which can significantly alter its chemical behavior and applications.
The unique combination of bromine and fluorine atoms in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2FNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHRFSMODJTUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)Br)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide](/img/structure/B2475406.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)


![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2475418.png)
![[4-(trimethylsilyl)phenyl]methanamine](/img/structure/B2475419.png)
![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)
![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)

![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)
![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)

